

GSK4028 chemical structure and properties

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Compound of Interest		
Compound Name:	GSK4028	
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GSK4028: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK4028 is a crucial chemical tool for researchers studying epigenetic regulation and kinase signaling. It is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5). As the inactive stereoisomer, **GSK4028** is essential for validating the on-target effects of GSK4027 in cellular and biochemical assays. Furthermore, **GSK4028** has been identified as an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **GSK4028**, along with detailed experimental methodologies.

Chemical Structure and Properties

GSK4028 is a synthetic small molecule with a complex stereochemistry that is critical to its function as a negative control.

Table 1: Chemical Identifiers and Properties of GSK4028



Property	Value	
IUPAC Name	5-bromo-3-(((3S,4R)-4- (benzyl(methyl)amino)pyrrolidin-3-yl)amino)-1- methylpyridin-2(1H)-one	
Molecular Formula	C17H21BrN4O[1]	
Molecular Weight	377.28 g/mol [1]	
CAS Number	2079886-19-2[1]	
SMILES String	CN(CINVALID-LINK C2=CC=CC=C2)C[C@H]1NC(C=NN(C3=O)C)= C3Br[1]	
InChI Key	VZAFGXCWAWRULT-KGLIPLIRSA-N[1]	
Appearance	White to beige powder[1]	
Solubility	Soluble in DMSO (2 mg/mL)[1]	
Storage	Store at -20°C[1]	

Biological Activity PCAF/GCN5 Bromodomain Activity

GSK4028 serves as the inactive enantiomer of GSK4027, a potent inhibitor of the PCAF and GCN5 bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in chromatin remodeling and gene transcription. The dramatic difference in activity between GSK4027 and **GSK4028** underscores the stereospecificity of the PCAF/GCN5 bromodomain binding pocket.

Table 2: In Vitro Activity of **GSK4028** against PCAF/GCN5

Assay Type	Target	pIC ₅₀	IC ₅₀	Reference
TR-FRET	PCAF	4.9	-	[2]
NanoBRET	PCAF (in HEK293 cells)	-	10 μΜ	[3]



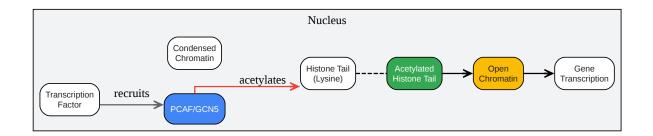
DYRK1A Kinase Activity

Independent of its role as a bromodomain inhibitor control, **GSK4028** has been identified as an inhibitor of DYRK1A. DYRK1A is a serine/threonine kinase that is implicated in a variety of cellular processes, including neurodevelopment, and is a target of interest for neurodegenerative diseases such as Alzheimer's and Down syndrome.

(Quantitative data for the DYRK1A inhibitory activity of **GSK4028** is not readily available in the public domain.)

Signaling Pathways PCAF/GCN5 Signaling Pathway

PCAF and GCN5 are histone acetyltransferases (HATs) that play a crucial role in transcriptional activation. They are recruited to specific gene promoters by transcription factors, where they acetylate histone tails. This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to the transcriptional machinery.



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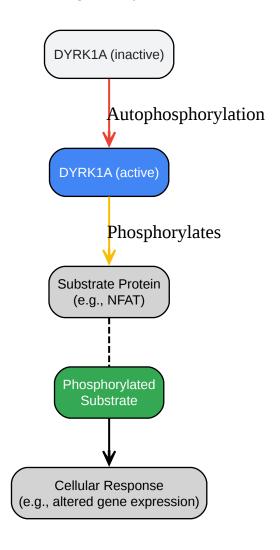
PCAF/GCN5-mediated transcriptional activation.

DYRK1A Signaling Pathway

DYRK1A is a constitutively active kinase that autophosphorylates on a tyrosine residue upon translation. It then phosphorylates a wide range of substrates on serine and threonine residues,



influencing processes such as neurodevelopment, cell proliferation, and apoptosis. One key pathway involves the phosphorylation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which can modulate gene expression related to neuronal function.



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General signaling pathway of DYRK1A.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PCAF/GCN5 Inhibition

This assay is used to measure the binding of **GSK4028** to the PCAF or GCN5 bromodomain in a competitive format.



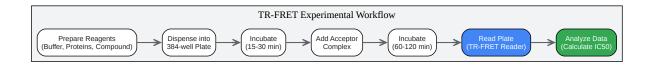
Principle: A terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody) binds to a GST-tagged bromodomain, and a fluorescently labeled acceptor molecule (e.g., a biotinylated histone peptide bound to streptavidin-allophycocyanin) binds to the bromodomain's acetyllysine binding pocket. When in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A competing compound like **GSK4028** will displace the acceptor, leading to a decrease in the FRET signal.

General Protocol:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
 - Dilute GST-tagged PCAF or GCN5 bromodomain, Tb-anti-GST antibody, and the biotinylated histone peptide/streptavidin-acceptor complex in assay buffer.
 - Prepare a serial dilution of GSK4028 in DMSO, followed by dilution in assay buffer.
- Assay Plate Setup (384-well plate):
 - Add 2 μL of diluted GSK4028 or DMSO control to each well.
 - Add 4 μL of the GST-bromodomain and Tb-anti-GST antibody mixture.
 - Incubate for 15-30 minutes at room temperature.
 - Add 4 μL of the biotinylated histone peptide/streptavidin-acceptor complex.
 - Incubate for 60-120 minutes at room temperature, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (terbium) and ~665 nm (acceptor).
 - Calculate the ratio of acceptor to donor emission.
- Data Analysis:



- Plot the emission ratio against the logarithm of the GSK4028 concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 or pIC50 value.



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TR-FRET assay workflow for inhibitor screening.

NanoBRET™ Assay for Cellular Target Engagement

This assay measures the ability of **GSK4028** to disrupt the interaction between PCAF and histone H3 in live HEK293 cells.

Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) that is fluorescently labeled with a cell-permeable dye. When the two proteins interact, energy is transferred from the donor to the acceptor, generating a BRET signal. A cell-permeable compound like **GSK4028** that disrupts this interaction will cause a decrease in the BRET signal.

General Protocol:

- Cell Culture and Transfection:
 - Culture HEK293 cells in appropriate media.
 - Co-transfect cells with plasmids encoding for NanoLuc®-PCAF and HaloTag®-Histone H3.
 - Incubate for 24 hours to allow for protein expression.
- Assay Plate Setup (96-well white plate):

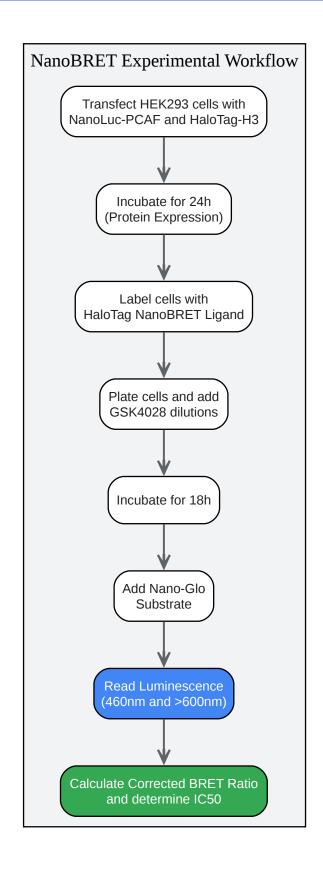
Foundational & Exploratory





- Trypsinize and resuspend the transfected cells.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
- Dispense the cell suspension into the wells of the assay plate.
- Add serial dilutions of GSK4028 or DMSO control to the wells.
- Incubate for a specified period (e.g., 18 hours) at 37°C in a CO₂ incubator.
- Luminescence Measurement:
 - Add the NanoBRET™ Nano-Glo® Substrate to all wells.
 - Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
- Data Analysis:
 - Calculate the corrected BRET ratio by subtracting the background (no HaloTag® ligand)
 from the raw BRET ratio (acceptor emission/donor emission).
 - Plot the corrected BRET ratio against the logarithm of the **GSK4028** concentration and fit to a dose-response curve to determine the IC₅₀.





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NanoBRET assay workflow for cellular target engagement.



Conclusion

GSK4028 is an indispensable tool for researchers in the fields of epigenetics and kinase biology. Its primary utility as a stereoisomeric negative control for the potent PCAF/GCN5 bromodomain inhibitor, GSK4027, allows for rigorous validation of on-target biological effects. The significant drop in activity compared to its enantiomer highlights the precise structural requirements for binding to the PCAF/GCN5 bromodomain. Additionally, its reported activity against DYRK1A provides an avenue for its use in neurobiology research, although further characterization of this activity is warranted. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of **GSK4028** in elucidating the complex roles of its target proteins in health and disease.

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